SR121566A was developed by scientists at the pharmaceutical company Schering-Plough, known for its research in neuropharmacology. The compound falls under the category of psychoactive substances, specifically targeting the serotonin transporter to enhance serotonergic neurotransmission. Its classification as an SSRI positions it alongside other well-known antidepressants, which are utilized in treating major depressive disorder and anxiety disorders.
The synthesis of SR121566A involves several steps, utilizing standard organic chemistry techniques. The initial phase typically includes the formation of the core structure through condensation reactions followed by functional group modifications to achieve the desired pharmacological properties.
The molecular structure of SR121566A can be represented as follows:
The structural formula features a central aromatic ring system with various substituents that influence its pharmacological activity.
SR121566A undergoes several chemical reactions pertinent to its functionality as a selective serotonin reuptake inhibitor. These reactions include:
The mechanism of action for SR121566A primarily involves inhibition of the serotonin transporter protein (SERT). By binding to this transporter, SR121566A prevents the reuptake of serotonin from the synaptic cleft back into presynaptic neurons, leading to increased levels of serotonin available for receptor binding.
SR121566A is primarily investigated for its potential applications in treating mood disorders such as major depressive disorder and generalized anxiety disorder. Research continues into its effectiveness compared to existing SSRIs, with studies focusing on:
Platelet aggregation constitutes the pivotal pathophysiological mechanism underlying arterial thrombosis. Central to this process is the glycoprotein (GP) IIb/IIIa complex (αIIbβ3 integrin), the most abundant platelet surface receptor. Upon platelet activation by agonists (e.g., ADP, collagen), GP IIb/IIIa undergoes a conformational change, enabling fibrinogen binding. This cross-links adjacent platelets, forming stable aggregates that obstruct blood flow. Beyond mechanical occlusion, activated platelets amplify thrombin generation—a key enzyme in the coagulation cascade—through phosphatidylserine exposure, providing a catalytic surface for prothrombin conversion [1] [7]. In microvascular beds (e.g., coronary microcirculation or surgically anastomosed vessels), platelet-rich thrombi contribute to "no-reflow" phenomena post-reperfusion, exacerbating tissue ischemia despite macrovascular revascularization [2] [7].
Table 1: Key Agonists of Platelet Aggregation and SR121566A Inhibition
Agonist | IC₅₀ of SR121566A (nM) | Biological Significance |
---|---|---|
ADP | 46 ± 7.5 | Primary mediator of platelet recruitment |
Collagen | 42 ± 3 | Subendothelial matrix exposure at injury sites |
Arachidonic Acid | 56 ± 6 | Precursor to thromboxane A₂ synthesis |
Tissue Factor | Significant inhibition* | Triggers thrombin generation via extrinsic pathway |
*SR121566A reduced thrombin peak by >70% at 100 nM [1] [5].
SR121566A (C₂₀H₂₅N₅O₄S, MW 431.51 g/mol) emerged as a synthetic, low-molecular-weight antagonist specifically designed to block the GP IIb/IIIa receptor’s fibrinogen-binding site. Its chemical structure features a 1-(carboxymethyl)piperidinyl core linked to a 4-(4-methanehydrazonoylphenyl)thiazole moiety via a propanoic acid spacer, optimizing receptor affinity and metabolic stability [5]. Unlike peptide-derived inhibitors (e.g., abciximab), SR121566A’s non-peptide nature confers superior bioavailability and pharmacokinetic predictability. In vitro studies demonstrate potent inhibition of human platelet aggregation induced by multiple agonists (Table 1), with IC₅₀ values in the nanomolar range (42–56 nM). This efficacy extends to ex vivo models, where intravenous administration (0.13–0.7 mg/kg) in rabbits achieved ID₅₀ values of 0.13–0.7 mg/kg against ADP, collagen, and arachidonic acid-induced aggregation within 1 hour [1] [3] [5].
Table 2: Molecular and Functional Properties of SR121566A
Property | Value | Method/Model |
---|---|---|
Molecular Formula | C₂₀H₂₅N₅O₄S | Chemical synthesis |
Mechanism | Competitive GP IIb/IIIa antagonist | Fibrinogen binding assays |
Ex vivo Efficacy (Rabbit) | ID₅₀: 0.13 mg/kg (collagen) | Stasis-induced venous thrombosis model |
Plasma Stability | >90% at 24h (37°C) | Incubation in platelet-rich plasma |
Historically, anticoagulants (e.g., heparin) targeted venous thrombi, assumed to be fibrin-rich, while antiplatelet agents (e.g., aspirin) focused on platelet-dominant arterial thrombosis. SR121566A challenges this dichotomy by demonstrating efficacy in both microvascular and venous thrombosis models through unified GP IIb/IIIa blockade:
Table 3: Efficacy of SR121566A in Thrombosis Models
Thrombosis Model | Intervention | Outcome | Citation |
---|---|---|---|
Venous (Rabbit stasis) | SR121566A 0.6 mg/kg IV | >50% reduction in thrombus weight* | [1] |
Microvascular (Rabbit ear artery) | SR121566A 2 mg/kg IV | 80% patency vs. 20% (saline) at 35 min | [2] |
HIT Syndrome (HUVEC co-culture) | SR121566A 20 nM | 70% inhibition of E-selectin expression | [6] |
*Under low-thrombogenic challenge.
These findings underscore SR121566A’s dual antithrombotic mechanism: direct inhibition of platelet aggregation and indirect suppression of platelet-mediated thrombin generation. This positions GP IIb/IIIa antagonists as versatile tools for thrombosis scenarios traditionally considered distinct [1] [2] [7].
CAS No.: 27668-52-6
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3